N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a benzamide derivative featuring a benzofuran-substituted propan-2-ylamine moiety and a 5-chloro-2-methoxybenzoyl group. The benzofuran group may be introduced via substitution or cyclization reactions, though specific protocols remain speculative without direct data.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVDYJPBBHYIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkyl halide.
Chlorination and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
The compound shares structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:
a. N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide (Compound 9, )
- Structural Similarities : Both compounds feature a chloro-methoxybenzamide core and a substituted propan-2-ylamine side chain.
- Key Differences: Compound 9 includes a 4-cyanophenyl group and a triazole-furan hybrid substituent, whereas the target compound has a benzofuran moiety. The chloro substituent in Compound 9 is at the 2-position, compared to the 5-position in the target compound.
- Functional Implications : Substitution patterns influence target binding; for example, Compound 9 is an isoform-selective ATAD2 inhibitor, suggesting that the benzofuran group in the target compound may alter selectivity or potency .
b. Fluorinated Benzamide Derivatives ()
- Structural Similarities : Both classes share a benzamide backbone with halogen (Cl/F) and alkoxy (methoxy/trifluoropropoxy) substituents.
- Key Differences :
- Functional Implications : Fluorine substitution often improves bioavailability, whereas benzofuran may enhance π-π stacking interactions in hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, comparisons can be inferred:
- Synthetic Complexity : The target compound’s benzofuran synthesis may require fewer steps compared to triazolo-oxazine derivatives in , which involve multi-step heterocycle formation .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O3, and it features a complex structure that includes a benzofuran moiety, a chloro group, and a methoxy group. The structural characteristics suggest potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on benzofuran derivatives have shown selective growth inhibition against various cancer cell lines. A notable study evaluated the activity of benzofuran-based sulfonamides against cancer cell lines, revealing moderate growth inhibition at specific concentrations .
| Compound | Target Cancer Cell Lines | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Benzofuran 5b | A549 (Lung) | 10 | 39.4 |
| Benzofuran 10b | MCF7 (Breast) | 15 | 26.0 |
These findings suggest that the biological activity of this compound may also extend to anticancer effects, warranting further investigation.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are underscored by its structural similarity to known neuroactive agents. Compounds with benzofuran structures have been associated with modulation of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This modulation could imply therapeutic applications in treating neurological disorders.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission, influencing pathways related to mood and cognition.
- Induction of Apoptosis : Preliminary studies suggest that related benzofuran derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A case study involving a related compound demonstrated significant efficacy in preclinical models for breast cancer treatment. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates in treated mice compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
